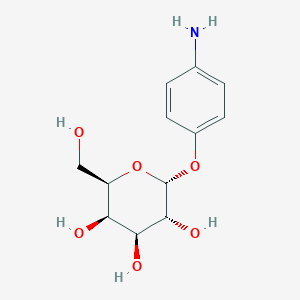

4-Aminophenyl-alpha-D-glucopyranoside

Description

Contextual Significance of Glycosides in Modern Biochemical and Materials Science

Glycosides are a broad class of molecules in which a sugar is chemically bound to another functional group via a glycosidic bond. wikipedia.org These compounds are ubiquitous in nature and play a multitude of critical roles in living organisms. wikipedia.orgiomcworld.com In plants, many chemicals are stored as inactive glycosides and can be activated by enzymatic hydrolysis, which cleaves the sugar portion, releasing the active chemical. wikipedia.org This mechanism is fundamental to various biological functions and has been harnessed for medicinal purposes. wikipedia.orgiomcworld.com

The significance of glycosides extends to their role in mediating crucial biological processes such as cell-cell interactions, protein modification, and cellular metabolism. numberanalytics.comnih.gov For instance, glycosylation, the process of attaching glycosides to proteins, can influence protein stability and function. numberanalytics.com The diverse biological activities of glycosides have led to their use in pharmaceuticals, including cardiac glycosides for heart conditions and certain antibiotics. numberanalytics.com

In the field of materials science, the unique structural properties of glycosides are being explored for the development of novel materials. numberanalytics.com Their abundance and biocompatibility make them attractive candidates for creating sustainable and functionalized materials. nih.gov The study of glycosides is an interdisciplinary endeavor, drawing from biochemistry, chemistry, biology, and materials science to unlock their full potential in applications ranging from drug discovery to bioengineering. numberanalytics.com

Role of 4-Aminophenyl-alpha-D-glucopyranoside as a Versatile Research Probe and Precursor

This compound serves as a valuable tool and precursor in various research applications due to its specific chemical structure. The presence of an aminophenyl group provides a reactive handle for chemical modifications, allowing it to be attached to other molecules or surfaces. This feature makes it a versatile probe for studying biological systems and a precursor for synthesizing more complex molecules and materials.

As a research probe, its analog, p-aminophenyl β-D-glucopyranoside, has been used to create derivatized agarose (B213101) beads for analyzing the surfaces of cancer cells. sigmaaldrich.com The aminophenyl group allows for covalent attachment to the agarose matrix, while the glucose moiety can interact with specific receptors or enzymes on the cell surface. Similarly, it has been used to derivatize gold nanoparticles to improve their stability and cellular uptake. sigmaaldrich.com The core structure of this compound, with its terminal amine, also makes it a suitable precursor for creating carbohydrate layers on various surfaces, which can be used to study and control protein fouling. researchgate.net

In synthetic chemistry, the aminophenyl group can be diazotized to form a reactive diazonium salt, which can then be used to modify carbon materials. researchgate.net This chemistry allows for the creation of surfaces with specific carbohydrate coatings, which are valuable for studying cell adhesion, protein interactions, and developing biocompatible materials. researchgate.net Furthermore, the related compound, 4-nitrophenyl-alpha-D-glucopyranoside, is a well-known chromogenic substrate for α-glucosidases. gbiosciences.com The enzymatic cleavage of the glycosidic bond releases 4-nitrophenol, a yellow compound that can be quantified to measure enzyme activity. gbiosciences.comchemicalbook.com This principle is widely used in biochemical assays to screen for enzyme inhibitors. nih.gov

Conceptual Framework and Academic Relevance

The academic relevance of this compound lies in its utility as a model compound and building block for exploring fundamental concepts in glycoscience. Its synthesis and reactions provide a practical context for understanding glycosidic bond formation and cleavage, which are central to carbohydrate chemistry. wikipedia.org

The study of how this and similar glycosides interact with enzymes and receptors contributes to our understanding of molecular recognition processes in biology. For example, the use of its derivatives to probe cell surfaces helps to elucidate the role of carbohydrates in cellular communication and disease. sigmaaldrich.com The ability to immobilize these glycosides on surfaces has significant implications for the development of biosensors, biocompatible coatings, and materials that can resist biofouling. researchgate.net

From a materials science perspective, the use of 4-aminophenyl glycosides as precursors for surface modification is a key area of research. researchgate.net The ability to control the surface properties of materials by attaching a layer of carbohydrates opens up possibilities for creating advanced materials with tailored biological and physical properties. This has applications in medical implants, drug delivery systems, and diagnostic devices. The synthesis of complex oligosaccharides and glycoconjugates, where this compound can act as a starting material, is crucial for advancing our knowledge in glycobiology and developing new therapeutic agents. nih.govbeilstein-journals.org

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H17NO6 | nih.gov |

| Molecular Weight | 271.27 g/mol | nih.gov |

| Appearance | Powder | sigmaaldrich.com |

| Solubility | Soluble in water, warm ethanol (B145695) and methanol. | sigmaaldrich.comchemicalbook.com |

| Storage Temperature | −20°C | sigmaaldrich.com |

Properties

CAS No. |

31302-52-0 |

|---|---|

Molecular Formula |

C12H17NO6 |

Molecular Weight |

271.27 g/mol |

IUPAC Name |

(2R,3R,4S,5R,6R)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H17NO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5,13H2/t8-,9+,10+,11-,12+/m1/s1 |

InChI Key |

MIAKOEWBCMPCQR-IIRVCBMXSA-N |

SMILES |

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O |

Isomeric SMILES |

C1=CC(=CC=C1N)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O |

Synonyms |

p-Aminophenyl α-D-Glucopyranoside |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Chemical Derivatization of 4 Aminophenyl Alpha D Glucopyranoside

Established Synthetic Routes to 4-Aminophenyl-alpha-D-glucopyranoside

The preparation of this compound is typically achieved through a two-step process: the glycosylation of a protected 4-nitrophenol followed by the reduction of the nitro group to an amine. This approach ensures the desired stereochemistry at the anomeric center and provides the final compound in good yield.

Koenigs-Knorr Glycosylation and Related Reaction Conditions

The Koenigs-Knorr reaction is a classical and widely employed method for the formation of glycosidic bonds. In the context of synthesizing the precursor to this compound, this reaction involves the coupling of a protected glycosyl halide, typically acetobromo-alpha-D-glucose, with 4-nitrophenol. The reaction is generally promoted by heavy metal salts, such as silver carbonate or silver oxide, which act as halogen acceptors and facilitate the formation of an oxocarbenium ion intermediate. The stereochemical outcome of the glycosylation is often influenced by the nature of the protecting group at the C-2 position of the glucose donor. The use of an acyl-type participating group, such as an acetyl group, at C-2 typically leads to the formation of the 1,2-trans-glycoside (a beta-glycoside in the case of glucose) due to neighboring group participation. To achieve the desired alpha-anomer, modifications to the standard Koenigs-Knorr conditions or the use of other glycosylation methods may be necessary.

| Reaction Component | Role | Common Examples |

| Glycosyl Donor | Source of the sugar moiety | Acetobromo-alpha-D-glucose |

| Glycosyl Acceptor | Provides the aglycone | 4-Nitrophenol |

| Promoter | Activates the glycosyl donor | Silver(I) carbonate, Silver(I) oxide, Mercury(II) cyanide |

| Solvent | Reaction medium | Dichloromethane, Toluene, Diethyl ether |

Catalytic Reduction Pathways from Nitro-Substituted Precursors

The final step in the synthesis of this compound is the reduction of the nitro group of the precursor, 4-nitrophenyl-alpha-D-glucopyranoside. Catalytic hydrogenation is the most common and efficient method for this transformation. The reaction is typically carried out in a protic solvent, such as ethanol (B145695) or methanol, under a hydrogen atmosphere in the presence of a metal catalyst. Palladium on activated carbon (Pd/C) is a highly effective and widely used catalyst for this purpose. The reduction is generally clean and proceeds in high yield, providing the desired aminophenyl glycoside without affecting the glycosidic bond or the stereochemistry of the sugar moiety.

| Parameter | Condition |

| Substrate | 4-Nitrophenyl-alpha-D-glucopyranoside |

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Reducing Agent | Hydrogen gas (H₂) |

| Solvent | Ethanol, Methanol |

| Temperature | Room temperature |

| Pressure | 1-4 atm |

Targeted Synthesis of Analogs and Advanced Glycoconjugates

The presence of the primary amino group on the aglycone of this compound makes it a valuable starting material for the synthesis of a wide range of functionalized molecules.

Design and Preparation of Biochemical Probes and Molecular Tools

The amino group of this compound serves as a versatile chemical handle for the attachment of various reporter groups and reactive functionalities to create biochemical probes. A common strategy involves the conversion of the amino group into a diazonium salt by treatment with nitrous acid. The resulting diazonium salt is highly reactive and can be used to immobilize the glycoside onto surfaces, such as those of carbon materials, for the development of biosensors and glycoarrays researchgate.net. Furthermore, the amino group can be acylated with molecules containing reporter groups like fluorophores or biotin, or with photoactivatable cross-linking agents to generate photoaffinity probes for studying carbohydrate-protein interactions.

Synthesis of Oligosaccharide Derivatives and Protein Conjugates

In the synthesis of oligosaccharides, this compound can function as a glycosyl acceptor. The hydroxyl groups of the glucose moiety can be selectively protected to expose a single hydroxyl group for glycosylation with a suitable glycosyl donor, leading to the formation of disaccharides and larger oligosaccharides. These oligosaccharide derivatives are valuable tools for investigating the substrate specificity of glycosyltransferases and glycosidases.

The amino group also provides a convenient site for conjugation to proteins, leading to the formation of neoglycoproteins. One common method involves the reaction of the amino group with isothiocyanates to form a thiourea linkage. Alternatively, the amino group can be acylated with bifunctional linkers that can then be used to couple the glycoside to lysine (B10760008) residues on a protein surface. These protein conjugates are instrumental in immunological studies, such as in the development of carbohydrate-based vaccines and for probing the biological roles of carbohydrate-binding proteins (lectins).

Development of 1-Thioglycoside Derivatives for Specific Applications

1-Thioglycosides are analogs of O-glycosides where the anomeric oxygen is replaced by a sulfur atom. This modification confers increased stability towards enzymatic hydrolysis by glycosidases, making them useful as enzyme inhibitors or as stable ligands for studying carbohydrate-binding proteins. The synthesis of 4-Aminophenyl-alpha-D-1-thioglucopyranoside can be achieved by reacting a protected alpha-D-glucopyranosyl bromide with 4-aminothiophenol in the presence of a base. Subsequent deprotection of the hydroxyl groups yields the desired thioglycoside. These thioglycoside derivatives can then be utilized in various biological applications where enhanced stability is advantageous. A search for 4-aminophenyl 1-thio-β-D-galactopyranoside confirms the feasibility of synthesizing such aminophenyl thioglycosides synthose.com.

Mechanistic Enzymology and Glycosidase Mediated Hydrolysis Studies

Investigations into Enzyme Substrate Specificity and Kinetic Parameters

The study of enzyme kinetics and substrate specificity provides fundamental insights into the catalytic mechanisms of glycoside hydrolases. Aryl glycosides, such as 4-aminophenyl-α-D-glucopyranoside and its analogues, serve as valuable tools in these investigations due to their structural similarity to natural substrates and the ease with which their hydrolysis can be monitored.

4-Aminophenyl-α-D-glucopyranoside and its derivatives are frequently utilized as substrates to investigate the activity and specificity of α-glucosidases. These enzymes are responsible for hydrolyzing α-glucosidic linkages, and understanding their function is crucial in various biological contexts. A closely related and widely used compound for these assays is 4-nitrophenyl-α-D-glucopyranoside (pNPG), a chromogenic substrate that releases 4-nitrophenol upon cleavage by α-glucosidase. caymanchem.comsht-medino.de The production of this colored product can be quantified spectrophotometrically at 405 nm to determine enzyme activity. caymanchem.comresearchgate.net

The interaction between 4-aminophenyl-alpha-D-glucopyranoside and α-glucosidases allows for detailed kinetic characterization. By serving as a substrate, it enables the determination of key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax), which describe the enzyme's affinity for the substrate and its maximum catalytic rate, respectively. nih.gov For instance, studies on α-glucosidase from Qipengyuania seohaensis, a member of the Glycoside Hydrolase Family 13, demonstrated high specificity for the related substrate para-nitrophenyl-α-D-glucopyranoside, with a measured Km of 0.2952 ± 0.0322 mM and an enzymatic activity of 25.41 U/mg. smolecule.com Such kinetic studies are essential for comparing the efficacy of different enzymes or the inhibitory potential of various compounds. researchgate.netresearchgate.net

Table 1: Examples of Kinetic Parameters for α-Glucosidase with Aryl-α-D-Glucopyranoside Substrates

| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | Reference |

| Qipengyuania seohaensis | p-Nitrophenyl-α-D-glucopyranoside | 0.2952 ± 0.0322 | 25.41 | smolecule.com |

| Not Specified | p-Nitrophenyl-α-D-glucopyranoside | Varies | Varies | nih.gov |

To understand the specificity of glycosidases, it is informative to compare the kinetics of enzymes that act on different anomeric configurations, such as β-glycosidases. These enzymes, including β-glucosidases and β-galactosidases, are responsible for cleaving β-1,4-glycosidic bonds. mdpi.com Comparative kinetic studies can reveal differences in the active site topology of various glycosidases.

A study comparing human liver cytosolic β-glucosidase with placental lysosomal glucocerebrosidase utilized a series of alkyl β-glucosides as inhibitors. nih.govnih.gov The results showed that the cytosolic β-glucosidase had a much higher affinity for these amphipathic molecules, with inhibition constants (Ki) that were 100- to 250-fold lower than those for the lysosomal enzyme. nih.govnih.gov For example, with octyl β-D-glucoside, the Ki value for the cytosolic enzyme was 10 µM, compared to 1490 µM for the lysosomal enzyme. nih.govnih.gov This suggests the presence of a more significant non-polar domain in the active site of the cytosolic β-glucosidase. nih.govnih.gov While this study did not use 4-aminophenyl-β-D-glucoside specifically, it illustrates the kinetic principles of using related glycosides to probe and compare the active sites of different glycosidase families.

The substrate specificity of glycosidases is a key characteristic that dictates their biological function. Comparing the hydrolysis rates and kinetic parameters of an enzyme with a variety of substrates, including 4-aminophenyl-α-D-glucopyranoside and other glycosides, can illuminate the structural features that govern substrate recognition and binding.

For example, β-glucosidases (BGLs) are classified based on their substrate specificity into aryl-BGLs (which only hydrolyze aryl-β-glucosides), cellobiases (which only hydrolyze cellobiose), and BGLs with broad specificity that can act on a wide range of substrates. mdpi.com The use of chromogenic substrates like p-nitrophenyl-α-D-glucopyranoside (pNPG) is a standard method for assaying α-glucosidase activity, but comparing its hydrolysis to that of natural substrates like maltose or sucrose provides a more complete picture of the enzyme's function. megazyme.comnih.gov These comparative studies are critical for understanding how subtle changes in the aglycone (the non-sugar portion, such as the aminophenyl or nitrophenyl group) or the glycone (the sugar portion) of the substrate affect its interaction with the enzyme's active site.

Elucidation of Glycoside Hydrolase Reaction Mechanisms

Glycoside hydrolases catalyze the cleavage of glycosidic bonds typically through one of two general mechanisms, resulting in either the inversion or retention of the anomeric stereochemistry. mdpi.comyoutube.com The retaining mechanism is a two-step process involving the formation and subsequent hydrolysis of a covalent glycosyl-enzyme intermediate, which proceeds through a double displacement reaction. mdpi.comyoutube.com The inverting mechanism is a single-step process where a water molecule, activated by a general base, directly attacks the anomeric carbon. mdpi.com Advanced techniques are employed to study the precise nature of these reaction pathways.

Understanding the high-energy transition state is key to deciphering an enzyme's catalytic strategy. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), combined with isotopic labeling, are powerful tools for this purpose. nih.gov By measuring kinetic isotope effects (KIEs) on unlabeled or isotopically labeled substrates, researchers can gain detailed information about the geometry and charge distribution of the transition state. nih.gov

For example, 13C KIEs measured at natural abundance by NMR spectroscopy have been used to probe the transition states of both acid-catalyzed and enzyme-catalyzed glucoside hydrolysis. nih.gov Studies using isotopically labeled inhibitors, such as N-13C-methyl-deoxynojirimycin, have also been employed in isotope-edited NMR studies to probe the binding site of α-glucosidases, leading to the design of novel inhibitors. nih.gov These approaches provide direct evidence of the molecular interactions and conformational changes that occur during the catalytic event.

Kinetic Isotope Effect (KIE) studies measure the change in reaction rate upon isotopic substitution at a specific atomic position in the substrate. nih.gov These measurements are highly sensitive to changes in bonding and geometry at the transition state and provide strong evidence for proposed reaction mechanisms. acs.org

For the hydrolysis of α-D-glucopyranosides, KIEs can distinguish between different mechanistic pathways. A 13C KIE at the anomeric carbon (C1) of 1.032(1) for a β-glucosidase-catalyzed reaction demonstrated a concerted ANDN mechanism. nih.gov In contrast, a smaller 1-13C KIE of 1.010(4) for a yeast α-glucosidase reaction was consistent with a stepwise DN*AN mechanism, involving a glucosyl-oxocarbenium ion intermediate. nih.gov

Furthermore, α-secondary tritium KIEs ranging from 1.17 to 1.26 were measured for the hydrolysis of α-D-glucopyranosyl fluoride by several exo-α-glucanases. nih.gov These large values indicate that the cleavage of the C-F bond is the slow step and that the transition state has significant oxocarbenium ion character. nih.gov Such studies are crucial for confirming the nature of intermediates and the degree of nucleophilic participation by the enzyme or solvent during catalysis. acs.orgchemrxiv.org

Table 2: Selected Kinetic Isotope Effects (KIEs) in Glucoside Hydrolysis

| Enzyme/Catalyst | Substrate | Isotope Effect (KIE) | Value | Mechanistic Implication | Reference |

| Yeast α-Glucosidase | α-Methyl glucoside | 1-(13C) | 1.010(4) | Stepwise DN*AN mechanism | nih.gov |

| Almond β-Glucosidase | β-Methyl glucoside | 1-(13C) | 1.032(1) | Concerted ANDN mechanism | nih.gov |

| Yeast α-Glucosidase | α-D-glucopyranosyl pyridinium bromide | 1-(13C) | 1.028 ± 0.006 | Nucleophilic assistance at transition state | acs.org |

| Rhizopus niveus glucoamylase | α-D-glucopyranosyl fluoride | α-Secondary Tritium (α-TV/K) | 1.26 | Significant oxocarbenium ion character | nih.gov |

Analysis of Nucleophilic Involvement in Hydrolysis Pathways

The enzymatic hydrolysis of α-glucosides, such as 4-aminophenyl-α-D-glucopyranoside, by retaining α-glucosidases is a well-studied process that involves a double-displacement mechanism. nih.gov This mechanism is characterized by the participation of two key carboxylic acid residues within the enzyme's active site, typically glutamic or aspartic acid. nih.govresearchgate.net One residue functions as a general acid/base catalyst, while the other acts as a nucleophile. acs.orgnih.gov

The hydrolysis process proceeds through two main steps:

Glycosylation: The catalytic nucleophile attacks the anomeric carbon (C1) of the glucose moiety. researchgate.net Simultaneously, the general acid catalyst protonates the glycosidic oxygen, facilitating the departure of the aglycone (4-aminophenol in this case). acs.orgnih.gov This step results in the formation of a covalent glycosyl-enzyme intermediate, with the glucose unit attached to the enzyme's nucleophilic residue. researchgate.netnih.gov Kinetic isotope effect studies on yeast α-glucosidase have provided evidence consistent with a transition state that involves a degree of nucleophilic attack by an active site carboxylate group at the anomeric center. acs.org

Deglycosylation: The general acid/base residue, now acting as a base, deprotonates a water molecule. nih.gov This activated water molecule then acts as a nucleophile, attacking the anomeric carbon of the glycosyl-enzyme intermediate. This attack cleaves the covalent bond between the glucose and the enzyme, releasing α-glucose and regenerating the enzyme's active site for another catalytic cycle. nih.gov

In addition to the enzyme's own nucleophile, the concept of neighboring group participation (NGP) is also relevant in glycoside chemistry. beilstein-journals.orgresearchgate.net In this mechanism, a functional group on the substrate itself, typically at the C2 position, can act as an internal nucleophile. beilstein-journals.org For instance, participating acyl groups (like acetyl or benzoyl) at the C2 position can form a cyclic intermediate (a dioxolenium ion), which influences the stereochemical outcome of the reaction, favoring the formation of 1,2-trans glycosides. nih.gov While 4-aminophenyl-α-D-glucopyranoside does not have such a participating group, understanding NGP provides a broader context for the diverse mechanisms governing glycosidic bond cleavage. beilstein-journals.org In some cases, under strongly basic conditions, hydrolysis of similar aryl glycosides can proceed via neighboring group participation from a C2-oxyanion, leading to a 1,2-anhydro sugar intermediate. acs.org

Methodologies for Enzyme Inhibitor Screening and Characterization

The unique properties of 4-aminophenyl-α-D-glucopyranoside (pAPG) have been leveraged to create innovative and sensitive assays for screening and characterizing α-glucosidase inhibitors.

Development of Colorimetric Assay Platforms for α-Glucosidase Inhibitor Screening

A notable advancement in inhibitor screening involves a colorimetric method utilizing gold nanoparticles (AuNPs). This assay is based on the specific recognition between 1,4-phenylenediboronic acid (PDBA) and the diol groups present in the glucose moiety of pAPG.

In the absence of α-glucosidase, pAPG, which is functionalized onto the surface of AuNPs, binds to PDBA. This cross-linking induces the aggregation of the AuNPs, resulting in a distinct color change of the solution from red to blue, which can be quantified by measuring the ratio of absorbance at 650 nm to 520 nm.

When α-glucosidase is present, it catalyzes the hydrolysis of pAPG into 4-aminophenol (B1666318) and glucose. The product, 4-aminophenol, does not possess the diol structure necessary to bind with PDBA. Consequently, the enzyme-catalyzed reaction prevents the aggregation of the AuNPs, and the solution remains red. An inhibitor of α-glucosidase will prevent this hydrolysis, leading to AuNP aggregation and a color change. The activity of the enzyme can be correlated with the absorbance ratio, with a linear range typically observed between 0.05 and 1.1 U/mL and a detection limit as low as 0.004 U/mL. This platform provides a simple, rapid, and easily operated method for assessing α-glucosidase activity and screening for potential inhibitors.

Electrochemical Sensing Strategies for Enzyme Activity and Inhibition Assessment

Electrochemical biosensors offer another highly sensitive approach for evaluating α-glucosidase activity and inhibition, often employing pAPG as the key substrate.

One strategy involves modifying a graphite electrode with pyrene boric acid (PBA), which can bind to the diol groups of pAPG. In this system, pAPG is first attached to magnetic nanoparticles (MNPs). These pAPG-MNPs can bind to the PBA on the electrode. When α-glucosidase is introduced, it hydrolyzes pAPG into 4-aminophenol, which has no binding affinity for PBA. This enzymatic reaction causes the release of the MNPs from the electrode surface. The change in the electrochemical signal, which can be amplified using various techniques, is directly proportional to the enzyme's activity. This method is robust and can be used for screening inhibitors in complex media, including cell culture.

Another electrochemical approach utilizes gold nanoparticles (AuNPs) linked to an electrode via split aptamers. The AuNPs are modified with both an aptamer fragment and pAPG. In the presence of α-glucosidase, the glycosyl group of pAPG is cleaved, exposing an electroactive phenolic hydroxyl group. This results in a strong current signal upon electrochemical interrogation. The intensity of this signal is related to the amount of enzymatic activity. A key advantage of this design is that the biosensor can be reusable; it can be regenerated by simply washing with water to dissociate the aptamer-linked nanoparticles. This reusable biosensor has demonstrated high sensitivity, with a detection limit for α-glucosidase of 0.005 U/mL.

Determination of Half-Maximal Inhibitory Concentrations (IC50) and Inhibition Constants (Ki)

A crucial aspect of characterizing a potential enzyme inhibitor is quantifying its potency. The two most common parameters used for this are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

The IC50 is a practical measure defined as the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions. It is determined experimentally by measuring enzyme activity across a range of inhibitor concentrations. The resulting data are typically plotted as enzyme activity versus the logarithm of the inhibitor concentration, generating a sigmoidal dose-response curve. The IC50 value is the concentration at the inflection point of this curve. While widely used, it's important to note that the IC50 value can be influenced by experimental conditions, particularly the substrate concentration.

The Ki , or inhibition constant, is a more fundamental measure of an inhibitor's potency. It represents the dissociation equilibrium constant of the enzyme-inhibitor complex (E-I). A lower Ki value signifies a tighter binding of the inhibitor to the enzyme and thus a more potent inhibitor. Unlike the IC50, the Ki is a true constant for a given inhibitor and enzyme pair under defined conditions and is independent of the substrate concentration. For competitive inhibitors, Ki can be determined by measuring the apparent Michaelis constant (Km) at various inhibitor concentrations.

Using the assay platforms described above, researchers have determined the IC50 values for various α-glucosidase inhibitors. For instance, using the gold nanoparticle-based colorimetric assay, the IC50 values for gallic acid and quercetin were determined to be 1.16 mM and 1.82 µM, respectively.

Table 1: Examples of IC50 Values for α-Glucosidase Inhibitors This table is interactive. You can sort and filter the data.

| Inhibitor | Assay Method | IC50 Value |

|---|---|---|

| Gallic Acid | AuNP Colorimetric | 1.16 mM |

| Quercetin | AuNP Colorimetric | 1.82 µM |

| Acarbose | Colorimetric (Kit) | 0.74 ± 0.15 mM |

| Hexane extract of S. alata | α-Glucosidase Assay | 0.85 mg/mL |

| Acetone extract of S. alata | α-Amylase Assay | 6.41 mg/mL |

Applications in Surface Chemistry, Biosensor Development, and Materials Functionalization

Immobilization Strategies for Carbohydrate Layer Formation on Solid Substrates

The ability to create well-defined carbohydrate layers on solid supports is crucial for studying carbohydrate-mediated biological events. 4-Aminophenyl-alpha-D-glucopyranoside serves as a key building block in this endeavor, with several immobilization strategies being employed.

Electrochemical Grafting Techniques for Surface Functionalization

Electrochemical grafting is a powerful method for modifying conductive surfaces, such as glassy carbon electrodes (GCEs). rsc.org This technique allows for the covalent attachment of molecules like this compound, creating a stable and functionalized surface. The process often involves the electrochemical reduction of a diazonium salt precursor, which can be generated in situ from the corresponding amine. mdpi.com The resulting grafted layer can then be used for a variety of applications, including the development of electrochemical biosensors. nih.gov

The process of modifying GCEs can be achieved through the electrochemical reduction of in situ generated diazonium cations in acetonitrile. researchgate.net For instance, the anodization of GCEs at specific voltages can create carboxylic acid groups on the surface, which can then be used for the chemical coupling of primary amines via carbodiimide (B86325) reactions. nih.gov However, studies have shown that non-specific adsorption can occur, highlighting the importance of carefully controlled experimental conditions. nih.gov

The modification of electrode surfaces with molecules like this compound can be characterized using techniques such as cyclic voltammetry (CV). researchgate.net The sensitivity of biosensors developed on these functionalized surfaces is dependent on the surface coverage of the bioreceptor moieties, which in turn depends on the surface coverage of the amine precursors. nih.gov

Aryldiazonium Chemistry in Glycan Layer Deposition

Aryldiazonium chemistry is a widely used and effective method for the functionalization of carbon surfaces. researchgate.net This approach involves the in situ generation of aryldiazonium salts from 4-aminophenyl glycoside precursors, which then react with the carbon surface to form a covalently attached glycan layer. researchgate.net This method has been used to immobilize various carbohydrates, including glucose, galactose, mannose, rhamnose, and lactose, onto carbon surfaces. researchgate.net

The resulting glycan-modified surfaces have been shown to modulate protein fouling and interfacial properties. researchgate.net The formation of these organic adlayers can be achieved through electrochemically assisted grafting from aqueous solutions. researchgate.net The aryldiazonium salts of 4-aminophenol-α-D-mannopyranose and 4-aminophenol-O-β-D-galactopyranosyl(1→4)-β-D-glucopyranoside are prepared via diazotization with sodium nitrite (B80452) in hydrochloric acid solutions. researchgate.net

Functionalization of Nanomaterials and Biointerfaces

The unique properties of this compound also lend themselves to the functionalization of nanomaterials and the creation of bioactive interfaces for a variety of research applications.

Conjugation to Gold Nanoparticles for Biosensing Applications

Gold nanoparticles (AuNPs) are extensively used in biosensing due to their unique optical and electronic properties. nih.govmdpi.comresearchgate.net Functionalizing AuNPs with this compound allows for the development of colorimetric biosensors. advanceseng.com For example, a method has been developed for the assay of α-glucosidase activity based on the aggregation of this compound-functionalized AuNPs. advanceseng.com

In this system, the specific recognition between 1,4-phenylenediboronic acid (PDBA) and the glucose moiety of this compound induces the aggregation of the AuNPs, leading to a color change. advanceseng.com The enzymatic hydrolysis of this compound by α-glucosidase prevents this aggregation, providing a basis for quantifying the enzyme's activity. advanceseng.com This method has also been applied to screen for inhibitors of α-glucosidase. advanceseng.com

| Application | Analyte | Principle | Detection Range | Limit of Detection (LOD) |

| α-Glucosidase Activity Assay | α-Glucosidase | Colorimetric | 0.05 to 1.1 U/mL | 0.004 U/mL |

| Inhibitor Screening | Gallic acid, Quercetin | Colorimetric | - | IC50 values: 1.16 mM (Gallic acid), 1.82 µM (Quercetin) |

Table 1: Performance of a colorimetric biosensor based on this compound-functionalized gold nanoparticles. advanceseng.com

Surface Modification of Liposomes for Research on Membrane Interactions

Liposomes, which are artificial vesicles composed of a lipid bilayer, are valuable models for studying cell membrane interactions. nih.gov The surface of liposomes can be modified with various molecules to investigate specific biological processes. nih.gov While direct research on the use of this compound for liposome (B1194612) surface modification to study membrane interactions is not extensively documented in the provided results, the closely related compound P-aminophenyl-α-D-mannopyranoside has been used to modify liposomes. nih.gov

These mannose-modified liposomes have been shown to act as carriers for targeting specific functional regions in the brain. nih.gov This suggests that modifying liposomes with carbohydrate-containing molecules like this compound could be a viable strategy for studying carbohydrate-mediated interactions at the membrane interface. nih.gov Such functionalized liposomes could be used to investigate processes like cellular uptake and targeting. nih.gov

Carbon Surface Functionalization for Advanced Material Studies

The functionalization of carbon surfaces is a critical area of research for developing advanced materials with tailored properties. researchgate.netresearchgate.net As discussed in the context of electrochemical grafting and aryldiazonium chemistry, this compound can be effectively immobilized on carbon materials. researchgate.net This surface modification is of great interest for biological applications, such as in the development of implantable devices and nanoparticle vectors. researchgate.net

By controlling the formation and composition of the protein corona that forms on these materials in biological media, their biocompatibility and performance can be significantly enhanced. researchgate.net The attachment of carbohydrate layers, such as those formed from this compound, can be used to create polar coatings that act as a barrier to marine microorganisms, thus preventing biofouling. researchgate.net

Research on Modulating Interfacial Properties and Biomolecular Interactions

The immobilization of this compound onto various substrates provides a powerful tool to tailor surface properties, thereby influencing subsequent interactions with biological entities like proteins. Research in this area delves into how the presentation of this glucose moiety at an interface can dictate the adsorption of proteins and alter the surface's affinity for water.

Control of Protein Adsorption and Protein Corona Formation

The nonspecific adsorption of proteins onto a material's surface is a critical event that often precedes and governs further biological responses, such as cell adhesion and the formation of a "protein corona" in biological fluids. researchgate.netnih.gov The protein corona is a complex layer of biomolecules that assembles on the surface of nanomaterials and can significantly alter their intended biological function. nih.govfrontiersin.org

Surfaces functionalized with carbohydrate moieties, such as glucose, are generally expected to exhibit reduced protein adsorption due to their hydrophilic nature. The hydroxyl groups of the glucose molecule can form a tightly bound layer of water, creating a physical and energetic barrier to protein attachment. nih.gov Studies on self-assembled monolayers (SAMs) have shown that surfaces terminated with hydroxyl (-OH) groups are effective at resisting protein adsorption. nih.govrsc.org Specifically, research on mixed SAMs has demonstrated that increasing the density of hydroxyl groups leads to a decrease in protein adsorption. nih.gov

While direct quantitative data on protein adsorption specifically onto this compound modified surfaces is limited in publicly accessible literature, studies on similar glucose-functionalized surfaces provide valuable insights. For instance, the amount of protein adsorbed is known to vary with the type of sugar presented on the surface, with glucose-terminated surfaces showing different adsorption profiles compared to other saccharides. The table below summarizes findings from studies on various functionalized surfaces, offering a comparative view on how a glucose-presenting surface might behave in terms of protein resistance.

| Surface Functional Group | Protein Adsorption Level | Key Findings |

| Methyl (-CH3) | High | Hydrophobic surfaces tend to promote protein adsorption. |

| Carboxyl (-COOH) | Moderate to High | The charge of the surface plays a significant role in protein interaction. |

| Amino (-NH2) | Moderate to High | Similar to carboxyl groups, surface charge influences protein binding. |

| Hydroxyl (-OH) | Low | Hydrophilic surfaces with hydrogen bond-donating and -accepting groups resist protein adsorption. nih.govrsc.org |

| Poly(ethylene glycol) (PEG) | Very Low | Considered the gold standard for protein-resistant surfaces. nih.gov |

| Glucose-terminated (inferred) | Low to Moderate | The hydrophilic nature of glucose is expected to reduce protein adsorption, though the underlying aminophenyl linker may influence the overall properties. |

This table presents a generalized summary based on existing literature on various surface functionalities. The performance of this compound would depend on the specific method of immobilization and the resulting surface density of the glucose moieties.

The formation of a protein corona is a dynamic process influenced by the physicochemical characteristics of the surface, including its chemistry, charge, and topography. wpmucdn.comresearchgate.net By presenting a hydrophilic and relatively neutral surface, the immobilization of this compound is anticipated to modulate the composition and thickness of the protein corona, potentially leading to a "stealth" effect that can be advantageous for in vivo applications of nanomaterials.

Alteration of Surface Wettability through Glycoside Immobilization

The wettability of a surface, a measure of its hydrophilicity or hydrophobicity, is a fundamental property that dictates its interaction with aqueous environments and the biomolecules within them. nih.gov Surface wettability is commonly quantified by measuring the contact angle of a water droplet on the surface. A lower contact angle indicates a more hydrophilic (wettable) surface, while a higher contact angle signifies a more hydrophobic (less wettable) surface.

The immobilization of this compound, with its multiple hydroxyl groups, is expected to significantly increase the hydrophilicity of a surface, thereby lowering the water contact angle. This alteration is a direct consequence of the favorable interactions (hydrogen bonding) between the glucose headgroups and water molecules.

| Surface Modification | Water Contact Angle (θ) | Wettability |

| Bare Gold | ~70-90° | Moderately Hydrophobic |

| Methyl-terminated SAM (-CH3) | ~110° | Hydrophobic |

| Carboxyl-terminated SAM (-COOH) | ~30-40° | Hydrophilic |

| Amino-terminated SAM (-NH2) | ~50-70° | Moderately Hydrophilic |

| Hydroxyl-terminated SAM (-OH) | ~15-30° | Very Hydrophilic |

| Glucose-terminated Surface (inferred) | < 40° | Highly Hydrophilic |

This table provides representative contact angle values from the literature for different surface chemistries to illustrate the general trends in wettability. The exact contact angle for a this compound modified surface would be influenced by factors such as the packing density and orientation of the immobilized molecules.

The ability to tune surface wettability by immobilizing glycosides like this compound is crucial for designing materials that can effectively interact with biological systems while minimizing undesirable fouling.

Advanced Analytical and Spectroscopic Characterization Techniques in Research Contexts

Mass Spectrometry for Compound and Derivative Characterization

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of 4-Aminophenyl-alpha-D-glucopyranoside and its derivatives. The molecular weight of this compound is 271.27 g/mol . nih.govchemspider.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₁₂H₁₇NO₆. nih.gov

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural information. The glycosidic bond is often labile under MS conditions, leading to characteristic fragment ions corresponding to the glucose unit and the aminophenol moiety. This fragmentation is crucial for identifying the compound and for characterizing its derivatives where the aminophenyl group has been modified. For example, if the amino group is functionalized, the mass of the corresponding fragment ion will shift accordingly, allowing for the precise identification of the modification.

Electrochemical Methods for Surface-Bound Species Analysis (e.g., Cyclic Voltammetry)

When this compound is immobilized on an electrode surface, electrochemical techniques like cyclic voltammetry (CV) can be employed to study its redox behavior and the properties of the modified surface. The aminophenyl group is electrochemically active and can be oxidized.

In a typical CV experiment, a potential is swept, and the resulting current is measured. The oxidation of the amino group on the surface-bound molecule will produce an anodic peak in the voltammogram. The position and shape of this peak can provide information about the oxidation potential and the kinetics of the electron transfer process. Studies on similar compounds like 4-aminophenol (B1666318) have shown that the oxidation can be a one-electron, one-proton process, leading to the formation of a semiquinoneimine intermediate. tsijournals.comresearchgate.net

The stability of the modified electrode can also be assessed by repeated cycling of the potential. Furthermore, the interaction of the immobilized glucopyranoside with other molecules in solution can be monitored by observing changes in the cyclic voltammogram, which is useful in the development of biosensors. The electrode process is often found to be adsorption-controlled. researchgate.net

Surface-Sensitive Spectroscopies (e.g., X-ray Photoelectron Spectroscopy, XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a surface. When this compound is used to modify a surface, XPS can confirm its presence and provide details about its binding.

An XPS survey scan of a surface modified with this compound would show peaks for carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s), in addition to the signals from the underlying substrate. researchgate.net High-resolution scans of these peaks can reveal the chemical environment of each element. For example, the C 1s spectrum can be deconvoluted to show components corresponding to C-C/C-H, C-O/C-N, and O-C-O bonds, which are all present in the this compound molecule. researchgate.netresearchgate.net The N 1s peak confirms the presence of the amino group. This technique is particularly useful for verifying the successful functionalization of materials.

Microscopic Techniques for Surface Morphology (e.g., Atomic Force Microscopy, AFM)

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to visualize the topography of surfaces at the nanoscale. When a surface is functionalized with this compound, AFM can be used to observe changes in the surface morphology. nih.gov

AFM can reveal how the molecules are distributed on the surface, whether they form a uniform monolayer, aggregates, or specific patterns. nih.govaps.org The height and roughness of the modified surface can be measured and compared to the unmodified substrate. In some cases, high-resolution AFM can even visualize individual molecules or molecular assemblies. mdpi.com This technique is crucial for understanding the physical structure of functionalized surfaces, which can influence their properties and applications.

Optical Detection and Monitoring in Biochemical Assays

This compound can serve as a chromogenic substrate in various biochemical assays. The enzymatic cleavage of the glycosidic bond by a specific glycosidase releases 4-aminophenol. In neutral media, 4-aminophenol can be oxidized to form a colored oligomeric dye, allowing for the colorimetric detection of enzyme activity. researchgate.net

The rate of color formation can be monitored spectrophotometrically, providing a quantitative measure of the enzyme's catalytic efficiency. This principle is widely used in diagnostics and biochemical research to screen for enzyme inhibitors or to determine enzyme concentrations in biological samples. The sensitivity of such assays can be very high, making them suitable for detecting low levels of enzymatic activity.

Broader Biochemical Probe Applications and Investigations of Biological Interactions

Probing Glycosylation Pathways and Associated Biological Processes

The aminophenyl group in 4-Aminophenyl-alpha-D-glucopyranoside provides a convenient handle for chemical modifications, making it a useful precursor for the synthesis of more complex glycostructures and for immobilization onto surfaces. This adaptability is crucial for creating tools to study glycosylation, the enzymatic process of adding glycans to proteins and lipids.

While direct studies detailing the use of this compound to probe entire glycosylation pathways are not extensively documented, its analogs, such as p-nitrophenyl-alpha-D-glucopyranoside, serve as valuable substrates in enzymatic assays. These chromogenic substrates are instrumental in measuring the activity of specific glycosidases, enzymes that cleave glycosidic bonds. For instance, the cleavage of p-nitrophenyl-alpha-D-glucopyranoside by an alpha-glucosidase releases p-nitrophenol, a yellow-colored compound that can be quantified to determine enzyme activity. This allows researchers to study the kinetics and inhibition of individual enzymes within the broader context of glycosylation and glycan processing.

Furthermore, aminophenyl glycosides can be used in enzymatic synthesis to create novel oligosaccharides. For example, the enzymatic modification of p-nitrophenyl alpha-maltopentaoside using transglycosylation from β-D-galactosidase has been used to synthesize a new substrate for human α-amylases. nih.gov This highlights the potential of using aminophenyl glycosides as building blocks to construct specific glycan structures for studying the activity of various glycosyltransferases and glycosidases.

Studies of Glycan Recognition and Receptor-Ligand Interactions

The interaction between carbohydrates and proteins is fundamental to many biological events, from cell-cell recognition to pathogen invasion. This compound and its analogs have been instrumental in studying these interactions, particularly in the context of bacterial adhesion.

Type 1 fimbriae are hair-like appendages on the surface of many strains of Escherichia coli that play a crucial role in their ability to adhere to host cells, a critical step in the initiation of infections such as urinary tract infections. These fimbriae possess a lectin at their tip, known as FimH, which specifically recognizes mannose-containing glycans on the surface of host cells.

Research has demonstrated that synthetic aminophenyl glycosides can act as competitive inhibitors of this adhesion process. By mimicking the natural mannose ligands, these compounds can bind to the FimH lectin and block the attachment of bacteria to host tissues. Studies have shown that aminophenyl-alpha-D-mannopyranoside, a close analog of this compound, is a potent inhibitor of type 1 fimbriae-mediated adhesion.

The FimH lectin exhibits a high degree of specificity for the alpha-anomer of mannose. The use of a variety of synthetic glycosides, including aminophenyl derivatives, has been crucial in mapping the binding pocket of FimH and understanding the structural requirements for high-affinity binding.

Studies comparing the inhibitory potency of different aminophenyl glycosides have revealed key insights into FimH specificity. While FimH has a primary specificity for α-D-mannose, the nature of the aglycone (the non-sugar part, in this case, the aminophenyl group) can significantly influence binding affinity. The aromatic aminophenyl group can engage in additional interactions with the FimH binding site, leading to enhanced inhibitory activity compared to simple methyl mannosides. This has important implications for the rational design of anti-adhesive therapeutics targeting bacterial infections.

| Compound | Target Lectin | Biological Process Investigated | Key Finding |

| Aminophenyl-alpha-D-mannopyranoside | FimH | Type 1 fimbriae-mediated bacterial adhesion | Potent inhibitor of E. coli adhesion |

| Various aminophenyl glycosides | FimH | Carbohydrate binding specificity | Aromatic aglycone enhances binding affinity |

Investigation of Transporter-Mediated Cellular Uptake Mechanisms

The transport of molecules across cell membranes is a tightly regulated process mediated by specific transporter proteins. This compound and its derivatives have proven to be valuable tools for investigating the mechanisms of cellular uptake, particularly through glucose transporters.

Glucose transporters (GLUTs) are a family of membrane proteins responsible for the facilitated diffusion of glucose across the plasma membrane. GLUT1 and GLUT3 are particularly important for glucose uptake in the brain. A study utilized liposomes modified with p-aminophenyl-α-d-mannopyranoside to investigate their transport across the blood-brain barrier. nih.gov The results demonstrated that these modified liposomes showed enhanced uptake in cells overexpressing GLUT1 and GLUT3, suggesting that the mannoside derivative can act as a ligand to target these transporters. nih.gov This approach allows for the investigation of transporter-mediated delivery of therapeutic agents to specific tissues.

The ability to track the internalization of molecules is crucial for understanding cellular processes and for the development of drug delivery systems. The aminophenyl group of this compound can be readily functionalized with fluorescent tags or other reporter molecules, enabling the design of probes to study cellular uptake.

For instance, 4-aminophenyl β-D-glucopyranoside has been used to derivatize gold nanoparticles to enhance their stability and cellular uptake. sigmaaldrich.com By attaching this glucose analog to the surface of nanoparticles, researchers can leverage the cell's natural glucose uptake mechanisms to facilitate the internalization of the nanoparticles. This strategy is employed to design and evaluate novel drug delivery systems and to study the fundamental processes of endocytosis and intracellular trafficking.

| Transporter | Ligand/Probe | Research Application | Finding |

| GLUT1, GLUT3 | p-Aminophenyl-α-d-mannopyranoside-modified liposomes | Investigating transport across the blood-brain barrier | Enhanced uptake in cells overexpressing GLUT1 and GLUT3 nih.gov |

| Cellular Uptake Mechanisms | 4-Aminophenyl β-D-glucopyranoside-derivatized nanoparticles | Designing systems for cellular internalization | Improved stability and cellular uptake of nanoparticles sigmaaldrich.com |

Research on Antigenic Properties and Immunochemical Conjugation

The aminophenyl group of this compound provides a versatile chemical handle for conjugation to other molecules, particularly proteins. This has enabled its use in immunological research to study carbohydrate-protein interactions and to elicit immune responses against specific carbohydrate structures.

Preparation of Protein Conjugates for Immunological Research

The generation of antibodies that recognize specific carbohydrate antigens is a crucial aspect of immunological research. However, carbohydrates themselves are often poor immunogens. To overcome this, they can be covalently linked to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to create a neoglycoprotein. nih.govresearchgate.netnih.gov This process enhances the immunogenicity of the carbohydrate moiety, facilitating the production of specific antibodies.

A common strategy for conjugating p-aminophenyl glycosides, including this compound, to carrier proteins involves the use of coupling reagents. One such method utilizes 1,2-diethoxycyclobutene-3,4-dione (squaric acid diester). nih.govsigmaaldrich.comacs.org This process involves a two-step reaction:

The p-aminophenyl group of the glycoside reacts with the squaric acid diester to form a squaric acid amide ester.

This intermediate then reacts with the ε-amino groups of lysine (B10760008) residues on the carrier protein to form a stable squaric acid 1,2-bisamide linkage, resulting in the desired neoglycoprotein. nih.gov

The degree of substitution, i.e., the number of carbohydrate molecules attached to each protein molecule, can be controlled by adjusting the reaction conditions. nih.gov The resulting neoglycoproteins can then be used as immunogens to raise antibodies specific for the carbohydrate portion or as probes in various immunochemical assays.

| Coupling Agent | Carrier Protein | Functional Groups Involved | Resulting Linkage |

| Squaric acid diester | Bovine Serum Albumin (BSA) | p-aminophenyl group of the glycoside and ε-amino group of lysine on the protein | Squaric acid 1,2-bisamide |

Utilization in Research Assays for Microbial Identification Based on Surface Antigens

While direct applications of this compound in routine microbial identification assays are not extensively documented in the reviewed literature, the broader class of synthetic glycans and neoglycoproteins are valuable tools in microbiological research for studying microbial surface antigens. creative-proteomics.comnih.govnih.gov Many bacteria and other microbes express carbohydrate-binding proteins called lectins on their surface, which mediate adhesion to host cells and biofilm formation. nih.gov

Synthetic glycosides like this compound can be used to probe these microbial lectins. By immobilizing the glycoside on a solid support, such as a microarray, researchers can screen for bacteria that bind to specific carbohydrate structures. creative-proteomics.com This approach can help in:

Identifying and characterizing bacterial lectins: Understanding the carbohydrate specificity of these adhesins is crucial for developing anti-adhesion therapies. nih.gov

Investigating the role of glycans in host-pathogen interactions: These assays can elucidate which carbohydrate structures on host cells are recognized by pathogens, providing insights into the mechanisms of infection. creative-proteomics.com

Developing glycan-based diagnostics and vaccines: Identifying unique glycan signatures on pathogenic microbes could lead to the development of targeted diagnostic tools and vaccines. creative-proteomics.com

For instance, studies on the MpPA14 lectin homolog in Vibrio cholerae have shown specific binding preferences for certain sugars, and such interactions can be selectively blocked by specific monosaccharides. nih.gov This highlights the potential of using specific glycosides to interfere with bacterial adhesion.

Exploration of Cellular Responses in Research Models (e.g., Apoptosis, Cell Growth Inhibition)

The potential of glycosylated compounds to influence cellular processes has led to investigations into their effects on cell growth and viability, particularly in the context of cancer research. While direct, detailed studies on the apoptotic and cell growth inhibitory effects of this compound are limited in the available peer-reviewed literature, a commercial supplier notes its potential anticancer activity through the inhibition of cell growth and induction of apoptosis. acs.org The broader family of glycoside compounds has been more extensively studied, providing insights into the potential mechanisms of action.

Research on other structurally related glycosides has demonstrated significant effects on cancer cell lines. For example, a study on resveratrol-4-O-D-(2'-galloyl)-glucopyranoside (REG) showed that it could significantly inhibit the proliferation of leukemia cell lines (HL-60, Jurkat, and U937) in a concentration- and time-dependent manner. nih.gov The study found that REG induced apoptosis, which was associated with the release of cytochrome c, activation of caspases-3 and -9, and an altered ratio of Bax to Bcl-2 proteins. nih.gov

Similarly, methyl-α-D-glucopyranoside, isolated from Tulbaghia violacea, was found to induce apoptosis in various cancer cell lines, including MCF7 and HeLa cells. researchgate.netbanglajol.info Another study on a different aminophenyl derivative, 4‐(4‐aminophenyl)‐1‐(4‐fluorophenyl)‐1H‐pyrrol‐3‐ylmethanone (ARDAP), demonstrated that it could decrease cell proliferation and induce cell cycle arrest in breast cancer cells. researchgate.net

These findings suggest that the glucose moiety in such compounds can play a significant role in their biological activity, potentially by facilitating cellular uptake or by interacting with specific cellular targets. The exploration of this compound in various cancer cell models could, therefore, be a promising area for future research to validate the initial observations of its anticancer potential and to elucidate its specific mechanisms of action.

Table of Research Findings on Related Glycosides

| Compound | Cell Line(s) | Observed Effects | Key Mechanistic Findings | Reference |

|---|---|---|---|---|

| Resveratrol-4-O-D-(2'-galloyl)-glucopyranoside (REG) | HL-60, Jurkat, U937 | Inhibition of proliferation, Induction of apoptosis | Increased cytochrome c release, activation of caspases-3 and -9, increased Bax/Bcl-2 ratio | nih.gov |

| Methyl-α-D-glucopyranoside | MCF7, HeLa | Induction of apoptosis | Not detailed in abstract | researchgate.netbanglajol.info |

| 4‐(4‐aminophenyl)‐1‐(4‐fluorophenyl)‐1H‐pyrrol‐3‐ylmethanone (ARDAP) | MCF-7 | Decreased cell proliferation, colony formation, and ATP content | Cytostatic mechanism, induced major sensitivity to doxorubicin | researchgate.net |

| IGF-I D domain analogue peptide | Human colon cancer cells | Inhibition of proliferation, Induction of apoptosis | Increased activity of caspases 3/7, 8, and 9 | nih.gov |

Future Research Directions and Emerging Paradigms

Development of Next-Generation Biosensing Platforms

The structure of 4-Aminophenyl-alpha-D-glucopyranoside is uniquely suited for the development of highly specific and sensitive biosensors. The terminal amine on the phenyl ring provides a versatile chemical handle for covalent immobilization onto various sensor surfaces, such as gold nanoparticles, carbon materials, and polymer matrices.

Future research will likely focus on integrating this glycoside into electrochemical and optical biosensing platforms. For instance, the molecule can be attached to conductive substrates through techniques like aryldiazonium chemistry to create specific carbohydrate layers. researchgate.net These functionalized surfaces can then be used to study carbohydrate-protein interactions with high sensitivity. The development of materials with glucose bound to an electroactive molecule, such as ferrocene, has already demonstrated the potential for creating electrochemically responsive surfaces to monitor biological interactions, a strategy that could be adapted for this compound. researchgate.net Furthermore, related compounds like p-Aminophenyl β-D-glucopyranoside are already used to derivatize biocompatible gold nanoparticles to enhance their stability and cellular uptake, suggesting a clear path for using the alpha-anomer in targeted nanoparticle-based sensors and imaging agents. sigmaaldrich.comcenmed.com

Integration into Advanced Glycomics and Glycoproteomics Methodologies

In the fields of glycomics and glycoproteomics, which seek to catalogue and understand the roles of complex carbohydrates and glycoconjugates, this compound can serve as a valuable tool. Its defined structure allows it to be used as a specific ligand for creating affinity chromatography media.

By immobilizing this compound onto a solid support, researchers can create customized columns to capture, isolate, and identify α-glucose-binding proteins from complex biological mixtures like cell lysates or blood plasma. This affinity-based approach is crucial for elucidating the function of specific lectins and other carbohydrate-binding proteins involved in cellular signaling, immune responses, and disease pathogenesis. The synthesis of various 4-aminophenyl glycosides for creating carbohydrate layers to modulate protein fouling is a step in this direction, aiming to control the interactions at the bio-interface. researchgate.net This moves beyond its traditional role as a simple enzyme substrate to a sophisticated probe for dissecting the glycoproteome.

Computational Modeling and Molecular Dynamics Simulations in Glycoside Research

Computational approaches are becoming indispensable in glycoscience for predicting and understanding molecular interactions at an atomic level. Molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating how glycosides like this compound interact with target enzymes such as α-glucosidase.

These computational studies can elucidate the precise binding modes, identify key amino acid residues involved in the interaction, and calculate the binding free energies, providing insights that are difficult to obtain through experimental methods alone. nih.govnih.gov For example, simulations can reveal that electrostatic and van der Waals forces are the primary drivers for the binding of an inhibitor to its target enzyme. acs.org MD simulations are used to assess the stability of the protein-ligand complex over time by analyzing parameters such as root mean square deviation (RMSD), root mean square fluctuation (RMSF), radius of gyration (Rg), and solvent-accessible surface area (SASA). nih.govnih.govresearchgate.net This computational screening allows for the high-throughput evaluation of novel glycoside derivatives as potential enzyme inhibitors, guiding the synthesis of more potent and selective compounds. nih.govacs.org

Table 1: Key Parameters in Molecular Dynamics (MD) Simulations for Glycoside-Protein Interactions

| Parameter | Description | Significance in Glycoside Research | Common Findings |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated complex at a given time and a reference structure. | Assesses the structural stability and convergence of the protein-ligand complex during the simulation. researchgate.net | Stable complexes show low RMSD values that plateau after an initial equilibration period. nih.gov |

| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of individual amino acid residues around their average positions. | Identifies flexible and rigid regions of the protein upon ligand binding, highlighting key residues involved in the interaction. nih.govresearchgate.net | Binding of a ligand often reduces the fluctuation of residues in the active site. |

| Radius of Gyration (Rg) | A measure of the compactness of the protein-ligand complex. | Evaluates the overall stability and conformational changes of the protein's structure during the simulation. nih.govresearchgate.net | A stable Rg value over time suggests that the complex remains compact and does not unfold. nih.gov |

| Solvent-Accessible Surface Area (SASA) | The surface area of the complex that is accessible to the solvent. | Indicates changes in the protein's surface exposure upon ligand binding, suggesting conformational shifts and burial of the ligand. nih.govnih.govresearchgate.net | A decrease in SASA upon ligand binding suggests the ligand is accommodated within a binding pocket. nih.gov |

| Binding Free Energy (e.g., MM/GBSA) | A calculation to estimate the strength of the interaction between the ligand and the protein. | Ranks potential inhibitors by their binding affinity, helping to prioritize candidates for experimental testing. nih.gov | Lower (more negative) binding free energy values indicate a stronger and more favorable interaction. researchgate.net |

Exploration of Novel Biochemical and Biophysical Applications

The application of this compound and related compounds is expanding into new biochemical and biophysical arenas. The ability to modify surfaces with these glycosides opens up possibilities in materials science and drug delivery. For instance, aminophenyl glycosides have been used to functionalize the surface of liposomes, which can potentially enhance their uptake kinetics for targeted drug delivery applications. sigmaaldrich.comscbt.com

Another emerging area is the development of anti-biofouling surfaces. By grafting carbohydrate layers onto materials, it is possible to create highly hydrated surfaces that resist the non-specific adsorption of proteins and microorganisms. researchgate.net This has significant implications for medical implants, marine coatings, and diagnostic devices. The use of p-Aminophenyl β-D-glucopyranoside to derivatize agarose (B213101) beads for analyzing cancer cell surfaces highlights the potential for these compounds in developing new tools for cell biology and diagnostics. sigmaaldrich.comcenmed.com Future work could explore the unique properties conferred by the alpha-anomer of glucopyranoside in these applications, potentially leading to materials with novel cell-recognition or antifouling characteristics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Aminophenyl-alpha-D-glucopyranoside, and how are they optimized for yield and purity?

- Methodological Answer : Two primary synthetic routes are documented:

- Route 1 : Reaction of 4-aminophenylboronic acid with α-D-glucose, followed by deprotection of intermediates. This method emphasizes controlling reaction pH (6.5–7.5) to minimize side products.

- Route 2 : Use of this compound pentaacetate with hydrazine hydrate to yield a hydrazide intermediate, which is deacetylated under mild alkaline conditions (e.g., 0.1 M NaOH).

- Optimization : Yield (>75%) and purity (>98%) are achieved via HPLC purification and spectroscopic validation (NMR, IR, MS). Residual β-isomer content is minimized using stereoselective glycosylation catalysts .

Q. Which spectroscopic methods confirm the structural integrity of this compound?

- Methodological Answer :

- NMR : H and C NMR identify the α-glycosidic linkage (δ 5.2–5.4 ppm for anomeric proton) and aromatic protons (δ 6.6–7.1 ppm for the 4-aminophenyl group).

- IR : Stretching vibrations at 3350 cm (O–H/N–H), 1610 cm (C=C aromatic), and 1070 cm (C–O glycosidic bond).

- MS : ESI-MS confirms the molecular ion peak at m/z 271.27 (CHNO) .

Q. How do the solubility properties of this compound influence its application in enzymatic assays?

- Methodological Answer : The compound is highly soluble in water and polar solvents (e.g., DMSO), enabling its use in aqueous reaction buffers. Insolubility in ether allows for easy precipitation during purification. For kinetic assays, stock solutions (10–50 mM) are prepared in phosphate buffer (pH 6.8–7.2) to mimic physiological conditions .

Advanced Research Questions

Q. How can researchers design experiments to assess glycosidase substrate specificity using this compound derivatives?

- Methodological Answer :

- Substrate Design : Synthesize derivatives with modified substituents (e.g., halogenation of the aromatic ring) to probe steric/electronic effects on enzyme binding.

- Assay Setup : Use continuous UV-Vis monitoring (λ = 400–420 nm) to detect chromogenic products (e.g., after diazotization of the 4-aminophenyl group). Compare kinetic parameters (, ) across enzyme isoforms.

- Data Interpretation : Cross-validate results with fluorogenic substrates (e.g., 4-Methylumbelliferyl analogs) to distinguish between specificity and assay artifacts .

Q. What strategies resolve contradictions in kinetic data from this compound-based enzyme assays?

- Methodological Answer : Contradictions may arise from:

- Purity Issues : Validate substrate purity via TLC and HPLC to exclude β-isomer contamination (<1% threshold).

- Buffer Interference : Test assay buffers (e.g., Tris vs. phosphate) for compatibility with diazotization reagents.

- Enzyme Isoforms : Perform SDS-PAGE and zymography to confirm enzyme homogeneity. Use inhibitors (e.g., castanospermine for α-glucosidases) to isolate target activity .

Q. How is this compound utilized in bacterial expression systems for protein/nucleic acid delivery?

- Methodological Answer : In Corynebacterium glutamicum, the compound acts as an inducer for expression vectors. Key steps:

- Vector Construction : Clone target genes under a 4APG-responsive promoter.

- Induction Protocol : Add 1–5 mM 4APG to mid-log-phase cultures, followed by incubation (30°C, 6–12 h).

- Validation : Measure protein/nucleic acid yield via Western blot or qPCR, comparing induced vs. uninduced controls .

Q. What methodological considerations are critical when using this compound in continuous vs. endpoint assays?

- Methodological Answer :

- Continuous Assays : Optimize substrate concentration (≥2× ) to maintain linear reaction rates. Use stopped-flow techniques for rapid kinetic measurements.

- Endpoint Assays : Quench reactions with 0.1 M NaOH to stabilize products. Calibrate colorimetric detection (e.g., Griess reagent for amine quantification) against standard curves.

- Limitations : Diazotization efficiency varies with pH; pre-test reagent compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.